

crystal structure of ilmenite FeTiO₃

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An In-Depth Technical Guide to the Crystal Structure of Ilmenite (FeTiO₃)

Introduction

Ilmenite (FeTiO₃) is a common accessory mineral in a variety of igneous and metamorphic rocks and is the primary ore for titanium.^{[1][2][3]} Its crystal structure is a critical determinant of its physical and chemical properties, which are of significant interest in materials science, geology, and industrial applications. This technical guide provides a comprehensive overview of the crystal structure of ilmenite, detailed crystallographic data, and the experimental protocols used for its characterization. The structure of ilmenite is an ordered derivative of the corundum (Al₂O₃) structure, where Fe²⁺ and Ti⁴⁺ cations occupy alternating layers perpendicular to the trigonal c-axis.^{[1][4][5]}

Crystallographic Data

The crystal structure of ilmenite is trigonal, belonging to the R-3 space group (No. 148).^{[4][6]} This structure is characterized by a rhombohedrally-centered hexagonal unit cell. The fundamental building blocks are distorted FeO₆ and TiO₆ octahedra.^{[4][7]} In this arrangement, Ti⁴⁺ is bonded to six O²⁻ atoms, forming TiO₆ octahedra that share corners with nine FeO₆ octahedra, edges with three other TiO₆ octahedra, and a face with one FeO₆ octahedron.^[7] Similarly, Fe²⁺ is bonded to six O²⁻ atoms, forming FeO₆ octahedra that share corners with nine TiO₆ octahedra, edges with three other FeO₆ octahedra, and a face with one TiO₆ octahedron.^[7]

Data Presentation: Crystallographic Parameters for Ilmenite (FeTiO₃)

The following tables summarize the key crystallographic data for synthetic ilmenite at ambient conditions, as determined by various studies.

Table 1: Unit Cell Lattice Parameters

Source	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Material								
S Project[7]	Trigonal	R-3	5.09	5.09	13.75	90	90	120
Wechsler &								
Prewitt (1984) [8][9]	Trigonal	R-3	5.0884	5.0884	14.0855	90	90	120
Handbook of Mineralogy[2]								
	Hexagonal	R-3	5.08854	-	14.0924	-	-	-

Table 2: Atomic Positional Coordinates (Fractional)

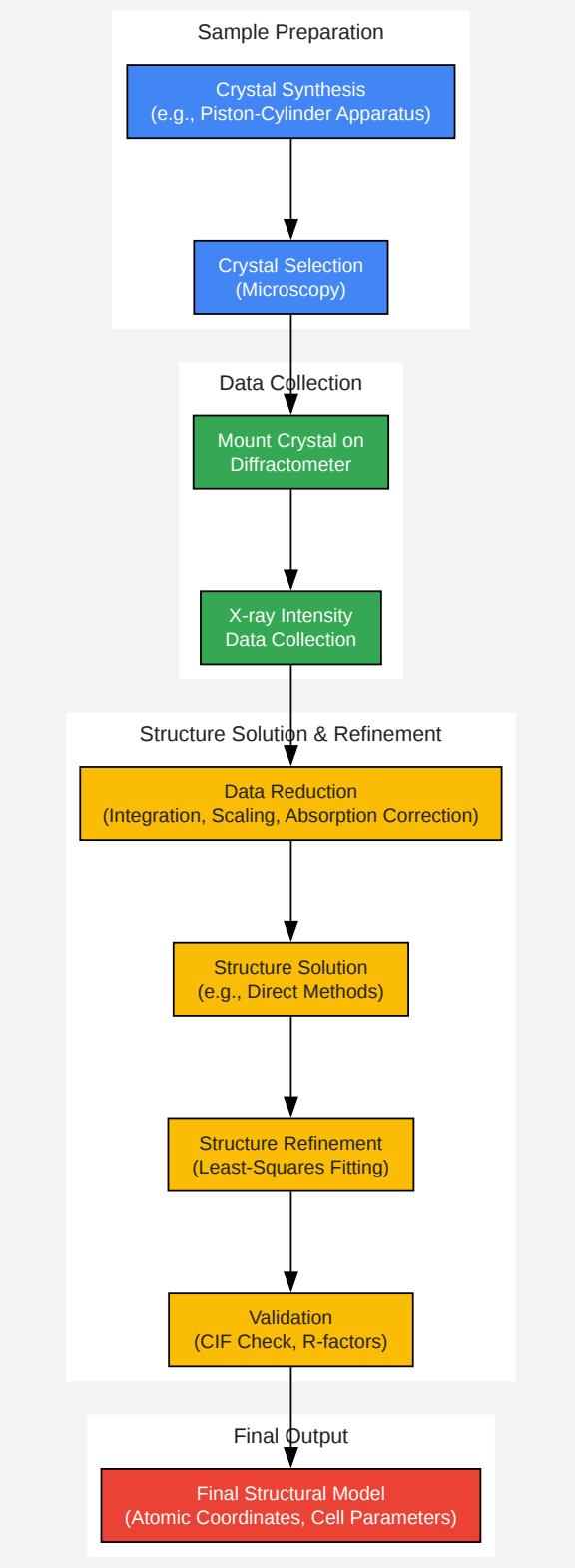
These coordinates represent the positions of the atoms within the conventional hexagonal unit cell.

Source	Atom	Wyckoff Position	x	y	z
Materials Project[7]	Ti	6c	0.333333	0.666667	0.016543
Fe	6c	0.000000	0.000000	0.149146	
O	18f	0.680545	0.984712	0.252963	
Wechsler & Prewitt (1984)[8]	Fe	-	0.0000	0.0000	0.3554
Ti	-	0.0000	0.0000	0.1464	
O	-	0.3174	0.0233	0.2451	

Mandatory Visualization: Experimental Workflow

The determination of a crystal structure like ilmenite's typically follows a well-defined experimental and computational workflow. The diagram below illustrates the logical steps involved in single-crystal X-ray diffraction, a primary technique for structure elucidation.

Experimental Workflow for Crystal Structure Determination

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Caption: Workflow for crystal structure determination via X-ray diffraction.

Experimental Protocols

The crystallographic data presented for ilmenite have been primarily obtained and refined using single-crystal X-ray diffraction (XRD) and neutron diffraction techniques.[\[10\]](#)[\[11\]](#)

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is a powerful non-destructive technique for determining the precise arrangement of atoms within a crystal. The study by Wechsler and Prewitt (1984) provides a clear example of its application to ilmenite at various temperatures and pressures.[\[10\]](#)[\[12\]](#)

Methodology:

- **Crystal Synthesis and Preparation:** High-quality single crystals of ilmenite are required. In the cited study, synthetic ilmenite was produced from a stoichiometric mixture of Fe, Fe₂O₃, and TiO₂ in a piston-cylinder apparatus at high pressure (20 kbar) and temperature (1000°C).[\[10\]](#) The resulting subhedral crystals (50-150 µm) were then selected for analysis.
- **Data Collection:** A suitable single crystal is mounted on a goniometer head of a diffractometer. For high-temperature studies, the crystal is heated in a specialized furnace mounted on the diffractometer. For high-pressure studies, the crystal is placed within a diamond anvil cell.[\[10\]](#) A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities are recorded.
- **Structure Solution and Refinement:** The collected intensity data are processed to correct for experimental factors (e.g., absorption, extinction). The corrected data are then used to solve the crystal structure, typically using computational methods to determine the positions of the atoms within the unit cell. This initial model is then refined using a least-squares process to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[\[10\]](#) This refinement yields the final, high-precision atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction

Neutron diffraction is complementary to XRD and is particularly useful for locating light atoms, distinguishing between atoms with similar X-ray scattering factors (like Fe and Ti), and

determining magnetic structures.[11][13]

Methodology:

- Sample Preparation: Neutron diffraction typically requires larger sample volumes than XRD, so powdered samples or larger single crystals are used. For studies on solid solutions like $(1-x)\text{FeTiO}_3 - x\text{Fe}_2\text{O}_3$, polycrystalline samples are prepared via solid-state synthesis routes. [11][14]
- Data Collection: The sample is placed in a beam of neutrons from a nuclear reactor or spallation source.[13] Similar to XRD, a diffraction pattern is produced as the neutrons are scattered by the atomic nuclei in the sample. The scattered neutrons are detected at various angles to record the diffraction pattern.
- Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed, often using the Rietveld refinement method. This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. The refinement process adjusts structural parameters (lattice parameters, atomic positions) and instrumental parameters until the calculated pattern closely matches the experimental one. This analysis can confirm the space group and provide precise structural details.[14][15] Neutron diffraction studies have been instrumental in confirming the cation ordering in ilmenite and understanding its magnetic properties.[11]

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